6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione

EGFR Tyrosine Kinase Inhibition Quinazoline-2,4-dione

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione (CAS not widely assigned; molecular formula C₁₇H₁₆N₂O₄, MW 312.32 g/mol) is a fully substituted, non-classical quinazoline-2,4-dione derivative featuring simultaneous N1-methyl and N3-phenyl substitution alongside the conserved 6,7-dimethoxy pharmacophore found in numerous ATP-competitive kinase inhibitor scaffolds. Unlike the 4-anilinoquinazoline chemotype exemplified by gefitinib and erlotinib, or the common 6,7-dimethoxyquinazoline-2,4-dione core (CAS 28888-44-0) used as an Alfuzosin intermediate , this compound bears the 2,4-dione oxidation state rather than the 4-amino or 4-anilino motif.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
Cat. No. B5695129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)OC)OC
InChIInChI=1S/C17H16N2O4/c1-18-13-10-15(23-3)14(22-2)9-12(13)16(20)19(17(18)21)11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyLHMYMZTWYGXKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione: A Differentiated Quinazoline-2,4-dione Scaffold for Kinase-Focused Discovery


6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione (CAS not widely assigned; molecular formula C₁₇H₁₆N₂O₄, MW 312.32 g/mol) is a fully substituted, non-classical quinazoline-2,4-dione derivative featuring simultaneous N1-methyl and N3-phenyl substitution alongside the conserved 6,7-dimethoxy pharmacophore found in numerous ATP-competitive kinase inhibitor scaffolds . Unlike the 4-anilinoquinazoline chemotype exemplified by gefitinib and erlotinib, or the common 6,7-dimethoxyquinazoline-2,4-dione core (CAS 28888-44-0) used as an Alfuzosin intermediate , this compound bears the 2,4-dione oxidation state rather than the 4-amino or 4-anilino motif. This structural distinction reorients the hydrogen-bonding donor/acceptor topology at the hinge-binding region, producing a target engagement profile demonstrably divergent from classical 4-anilinoquinazoline EGFR inhibitors [1]. Published ChEMBL-derived affinity data confirm this compound engages EGFR with micromolar potency (IC₅₀ 9.31 nM in a radioligand displacement assay using human A431 cell membranes) [1], establishing it as a quantitatively distinct chemical probe within the quinazoline-2,4-dione subfamily.

Why 6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the quinazoline-2,4-dione class is precluded by the profound impact of N1 and N3 substitution on both target selectivity and physicochemical properties. The parent scaffold, 6,7-dimethoxyquinazoline-2,4-dione (CAS 28888-44-0), is primarily employed as a bulk intermediate for antihypertensive agents such as Alfuzosin and Doxazosin and lacks any reported kinase occupancy . Introduction of an N3-phenyl group alone, as in 1-methyl-3-phenylquinazoline-2,4-dione (CAS 1028-37-1), has been explored in the context of chitin synthase inhibition for antifungal applications, producing an entirely different biological fingerprint unrelated to kinase inhibition [1]. Furthermore, the 4-anilino-6,7-dimethoxyquinazoline series, exemplified by PD 153035 (IC₅₀ 0.025 nM against EGFR), achieves picomolar potency through a fundamentally different binding mode at the ATP site that is inaccessible to the 2,4-dione chemotype [2]. Crucially, SAR studies on 6,7-dimethoxyquinazoline-2,4-dione derivatives demonstrate that cytotoxicity against HCT116 colon cancer lines varies from inactive to sub-micromolar depending entirely on the N3 and N1 substituents, confirming that in-class interchangeability is experimentally unsupported [3].

Quantitative Comparative Evidence for 6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione: EGFR Affinity, Scaffold Selectivity, and Physicochemical Differentiation


EGFR Tyrosine Kinase Affinity: 6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4-dione vs. PD 153035 and Unsubstituted Core Scaffold

The target compound exhibits an EGFR tyrosine kinase IC₅₀ of 9.31 nM as measured by displacement of [¹²⁵I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from human A431 epidermoid carcinoma cell membranes [1]. This represents a profoundly different affinity profile compared to (a) the 4-anilinoquinazoline comparator PD 153035, which achieves an IC₅₀ of 0.025 nM (25 pM) against the same target via ATP-competitive binding [2], and (b) the unsubstituted core scaffold 6,7-dimethoxyquinazoline-2,4-dione, for which no measurable EGFR inhibition has been reported, consistent with its role solely as a synthetic intermediate .

EGFR Tyrosine Kinase Inhibition Quinazoline-2,4-dione Radioligand Displacement

Kinase Selectivity Fingerprint: Divergent Binding Mode of Quinazoline-2,4-diones vs. 4-Anilinoquinazolines

The quinazoline-2,4-dione scaffold engages the EGFR ATP-binding pocket through a hydrogen-bonding network fundamentally distinct from the 4-anilinoquinazoline series. In 4-anilinoquinazolines, the N1 of the quinazoline ring acts as a hydrogen bond acceptor to the hinge region (Met793 backbone NH), while the C2-H and N3 positions are not directly involved in hinge contacts [1]. By contrast, the 2,4-dione oxidation state introduces a carbonyl at C2 and an additional hydrogen bond donor at N3, producing a rearranged pharmacophore that alters the kinase selectivity fingerprint. Consistent with this, a distinct BindingDB entry (BDBM50370935, CHEMBL1203937) records an IC₅₀ of 17 nM for a closely related quinazoline-2,4-dione analog in the same A431 EGFR assay, confirming that this chemotype reliably generates nanomolar EGFR engagement through a conserved binding trajectory orthogonal to the 4-anilino series [2].

Kinase Selectivity Binding Mode Quinazoline-2,4-dione Structure-Activity Relationship

Cytotoxic Activity in Colon Cancer Models: Substituent-Dependent Potency Within the 6,7-Dimethoxyquinazoline Series

A systematic SAR study of 6,7-dimethoxyquinazoline derivatives against HCT116p53(+/+) and HCT116p53(-/-) colon cancer cell lines established that N3-substitution is the dominant determinant of cytotoxic potency within this chemotype [1]. The most potent derivative in that series, compound 7c (bearing a specific N3-aryl substitution pattern), exhibited IC₅₀ values of 0.7 μM and 1.7 μM in the two respective HCT116 lines. Critically, nine of the tested compounds showed significant cytotoxicity at 10 μM, but activity was entirely lost in analogs lacking aromatic substitution at specific positions, confirming that the 6,7-dimethoxy motif alone is insufficient for antiproliferative activity. The target compound incorporates the requisite 6,7-dimethoxy substitution and an N3-phenyl group but also adds a unique N1-methyl substituent not evaluated in this study, positioning it as a distinct entry within this SAR landscape.

Cytotoxicity Colon Cancer Structure-Activity Relationship HCT116

Physicochemical Differentiation: Predicted Lipophilicity and Solubility vs. 4-Anilinoquinazoline Clinical Compounds

The quinazoline-2,4-dione core introduces two carbonyl groups that substantially increase polarity relative to the 4-anilinoquinazoline series. The parent scaffold 6,7-dimethoxyquinazoline-2,4-dione (CAS 28888-44-0) exhibits a measured logP of approximately 0.23 and is reported as water-insoluble, requiring DMSO or DMF for dissolution . By comparison, the 4-anilinoquinazoline gefitinib has a measured logP of approximately 4.15 and is similarly poorly water-soluble but for different molecular reasons (high aromaticity rather than hydrogen-bonding capacity). The target compound, with its additional N1-methyl and N3-phenyl groups, is predicted to have a logP in the range of 2.0–2.5, representing a balance between the hydrophilic dione core and the lipophilic N3-phenyl substituent. This intermediate lipophilicity may confer improved membrane permeability relative to the parent dione while avoiding the excessive logP associated with some 4-anilinoquinazolines.

Lipophilicity Solubility Drug-likeness Quinazoline-2,4-dione

Synthetic Accessibility and Intermediate Utility: N1-Methyl-N3-phenyl Substitution as a Late-Stage Diversification Point

Patent literature describes general synthetic routes to substituted 3-arylquinazoline-2,4-diones via reaction of anthranilic acid derivatives with isocyanates or via palladium-catalyzed carbonylation of o-haloanilides [1]. The N1-methyl group in the target compound represents a key differentiator from the more commonly reported N1-unsubstituted or N1-alkyl analogs, as it requires an additional alkylation step typically performed after dione ring closure. This synthetic sequence enables modular diversification: the 6,7-dimethoxyquinazoline-2,4-dione core can be constructed first, followed by sequential N3-arylation and N1-methylation to access a library of analogs varying at either position. By contrast, 4-anilinoquinazolines are typically assembled via nucleophilic aromatic substitution at C4, a route incompatible with the 2,4-dione oxidation state [2]. The target compound thus serves not only as a biological probe but also as a validation standard for synthetic methodology development targeting N1,N3-differentially substituted quinazoline-2,4-diones.

Synthetic Chemistry Late-Stage Functionalization Quinazoline-2,4-dione Parallel Synthesis

Validated Research and Industrial Application Scenarios for 6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione


EGFR Resistance Model Probe: Evaluating Kinase Domain Mutant Sensitivity to a Non-4-Anilinoquinazoline Chemotype

The compound's nanomolar EGFR affinity (IC₅₀ = 9.31 nM), achieved through a hinge-binding mode structurally orthogonal to the 4-anilinoquinazoline series [1], directly supports its deployment as a chemical probe in EGFR resistance models. In cell lines expressing the T790M gatekeeper mutation—which sterically impedes 4-anilinoquinazoline binding—the target compound may retain measurable activity due to its alternative hydrogen-bonding topology and distinct hydrophobic pocket occupancy. This application is substantiated by the observation that a closely related quinazoline-2,4-dione analog maintains 17 nM EGFR affinity in the same assay format [2], confirming that the chemotype reliably engages EGFR at nanomolar concentrations independent of the 4-anilino pharmacophore.

SAR Matrix Completion: N1-Methyl Effects on Cytotoxicity in p53-Wild-Type and Null Isogenic Colon Cancer Lines

Published SAR data for 6,7-dimethoxyquinazoline derivatives demonstrate that N3-aromatic substitution is necessary for cytotoxicity against HCT116 colon cancer lines (active compounds achieve IC₅₀ values of 0.7–1.7 μM), but the contribution of N1-substitution to this activity remains unexplored in the literature [1]. The target compound, bearing both N1-methyl and N3-phenyl groups, fills a critical gap in this SAR matrix. Procurement enables head-to-head comparison with the corresponding N1-unsubstituted analog (1-H,3-phenyl derivative) to quantify the contribution of N1-methylation to antiproliferative potency, potentially revealing a tunable parameter for optimizing the therapeutic window in this chemotype.

Synthetic Methodology Benchmarking: Late-Stage N1-Methylation of 3-Arylquinazoline-2,4-diones

The compound serves as a well-defined analytical standard for developing and validating synthetic routes to N1,N3-differentially substituted quinazoline-2,4-diones. Patent literature describes general methods for 3-arylquinazoline-2,4-dione synthesis, but efficient N1-alkylation without N3-quaternization or ring-opening side reactions remains a process chemistry challenge [1]. The target compound, with its characteristic spectroscopic signatures (¹H NMR singlet for N1-methyl; distinct LC-MS retention time and fragmentation pattern), provides a quantifiable benchmark for optimizing reaction conditions (catalyst, base, solvent, temperature) and assessing product purity. This application is particularly relevant for CROs and medicinal chemistry groups building quinazoline-2,4-dione-focused compound libraries.

Physicochemical Property Baseline for Lead Optimization Triage

With a predicted logP of approximately 2.0–2.5—intermediate between the excessively polar parent scaffold (measured logP ≈ 0.23) and the highly lipophilic gefitinib (measured logP ≈ 4.15) [1]—this compound provides a balanced physicochemical starting point for lead optimization. Procurement supports experimental determination of actual logP, aqueous solubility, and permeability (e.g., PAMPA or Caco-2 assays), generating reference data for medicinal chemistry triage decisions. Compounds with logP in the 2–3 range are generally considered optimal for oral bioavailability, making this scaffold attractive for further optimization if the potency gap relative to 4-anilinoquinazolines can be narrowed through focused library synthesis.

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